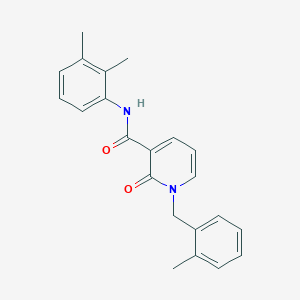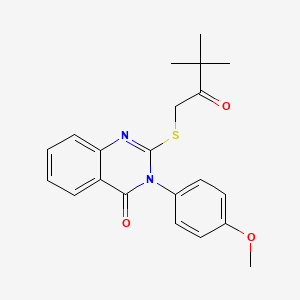
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves the inhibition of certain enzymes such as protein kinase CK2 and tyrosine kinase c-Src. This inhibition leads to the modulation of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on the proliferation of cancer cells such as breast cancer cells and leukemia cells. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of inflammation in animal models of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its potential to inhibit certain enzymes that are involved in various cellular processes. This can provide insights into the mechanisms underlying these processes and their dysregulation in diseases. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to study its effects on other enzymes and cellular processes to gain a better understanding of its mechanism of action. Additionally, the development of new derivatives of this compound with improved properties and reduced toxicity can also be explored.
In conclusion, 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential in various fields of research.
Métodos De Síntesis
The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves the reaction between 2-mercaptoquinazoline and 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as protein kinase CK2 and tyrosine kinase c-Src. These enzymes are involved in various cellular processes, including cell proliferation and differentiation, and their dysregulation has been linked to the development of various diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)18(24)13-27-20-22-17-8-6-5-7-16(17)19(25)23(20)14-9-11-15(26-4)12-10-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVUZAAIZXCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
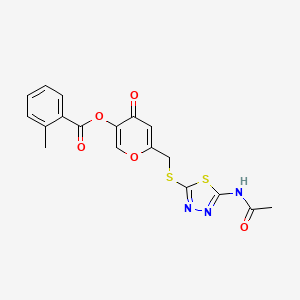
![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)
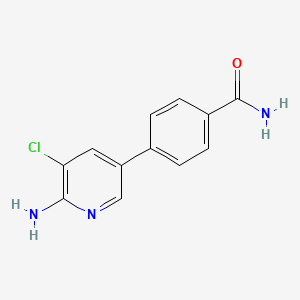
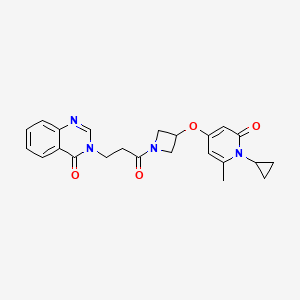
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)
